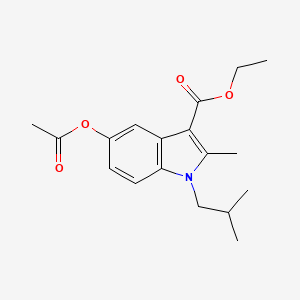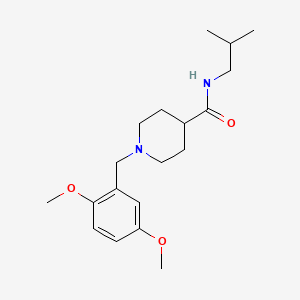![molecular formula C9H10N2O2 B5880010 6-[2-hydroxy-1-(hydroxymethyl)ethyl]nicotinonitrile](/img/structure/B5880010.png)
6-[2-hydroxy-1-(hydroxymethyl)ethyl]nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[2-hydroxy-1-(hydroxymethyl)ethyl]nicotinonitrile, also known as 6-Hydroxynicotinamide riboside (6-HNR), is a novel small molecule that has gained significant attention in recent years due to its potential applications in the field of medicine and scientific research. This compound is a derivative of nicotinamide riboside, which is a precursor of nicotinamide adenine dinucleotide (NAD+), a coenzyme that plays a crucial role in cellular metabolism and energy production.
科学的研究の応用
6-HNR has been shown to have several potential applications in scientific research. One of the most significant applications is its ability to increase NAD+ levels in cells. NAD+ is a coenzyme that plays a crucial role in cellular metabolism and energy production. It is involved in several important cellular processes, including DNA repair, gene expression, and cell signaling. Studies have shown that increasing NAD+ levels can have several beneficial effects on cellular function, including improved mitochondrial function, increased resistance to oxidative stress, and enhanced DNA repair.
作用機序
The mechanism of action of 6-HNR involves its conversion to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide riboside kinase (NRK). NMN is then converted to NAD+ by the enzyme nicotinamide mononucleotide adenylyltransferase (NMNAT). This process results in an increase in cellular NAD+ levels, which can have several beneficial effects on cellular function.
Biochemical and Physiological Effects
Several studies have investigated the biochemical and physiological effects of 6-HNR. One study showed that 6-HNR supplementation can improve mitochondrial function and increase resistance to oxidative stress in muscle cells. Another study showed that 6-HNR can enhance DNA repair and increase lifespan in mice. Additionally, 6-HNR has been shown to improve glucose metabolism and insulin sensitivity in obese and diabetic mice.
実験室実験の利点と制限
One of the main advantages of 6-HNR for lab experiments is its ability to increase cellular NAD+ levels without affecting other cellular processes. This makes it an ideal tool for studying the effects of NAD+ on cellular function. However, one limitation of 6-HNR is its relatively high cost compared to other NAD+ precursors such as nicotinamide riboside.
将来の方向性
There are several future directions for research on 6-HNR. One area of interest is its potential applications in the treatment of age-related diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential applications in the field of sports medicine, where it may be used to enhance athletic performance and improve recovery from injury. Additionally, further research is needed to investigate the long-term effects of 6-HNR supplementation and to optimize its synthesis and purification methods.
合成法
The synthesis of 6-HNR involves the reaction of nicotinamide riboside with formaldehyde and hydrogen cyanide in the presence of a catalyst. This method was first described by Bieganowski and Brenner in 2004 and has since been optimized by several research groups. The yield of this reaction is typically high, and the purity of the resulting compound can be achieved through various purification techniques such as column chromatography and recrystallization.
特性
IUPAC Name |
6-(1,3-dihydroxypropan-2-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-3-7-1-2-9(11-4-7)8(5-12)6-13/h1-2,4,8,12-13H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTLWNGPIHXJQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)C(CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5656697 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5879949.png)


![2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5879980.png)


![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5879984.png)
![N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea](/img/structure/B5879992.png)
![2-[3-(3,4-dichlorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5879997.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5880000.png)


![2-(3,5-dimethoxyphenyl)-5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B5880024.png)